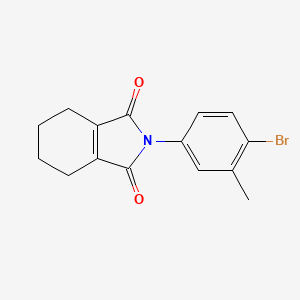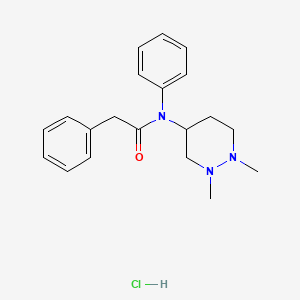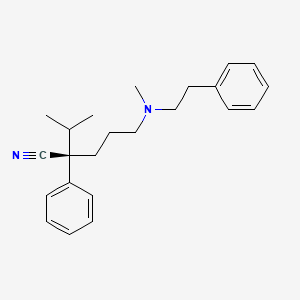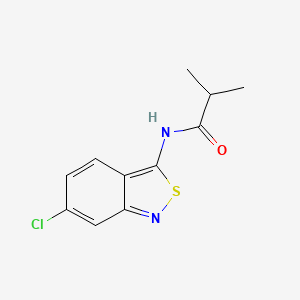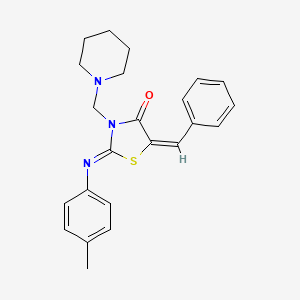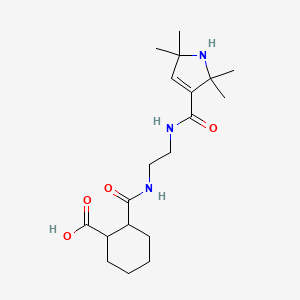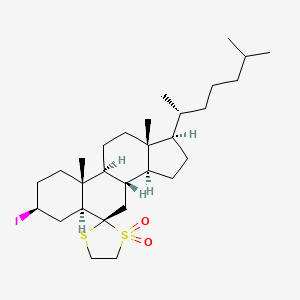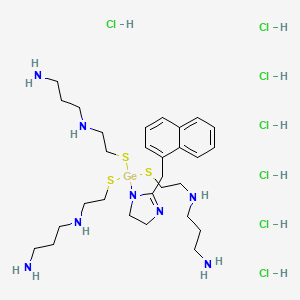
Bifurcose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bifurcose can be synthesized through enzymatic reactions involving fructosyltransferase enzymes. For instance, levan fructotransferase from Arthrobacter ureafaciens can act on oligosaccharides containing this compound residues . The preparation involves fractionation and chromatography techniques to isolate this compound from plant materials such as wheat straw . Industrial production methods typically involve the extraction and purification of this compound from plant sources, followed by enzymatic treatment to achieve the desired structure .
Chemical Reactions Analysis
Bifurcose undergoes various chemical reactions, including hydrolysis and enzymatic transformations. Common reagents used in these reactions include fructosyltransferase enzymes and other glycosidases . The major products formed from these reactions are simpler sugars such as fructose and levanbiose . Bifurcating reactions, where a single transition state leads to multiple products, are also relevant in the context of this compound .
Scientific Research Applications
Bifurcose has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of oligosaccharide synthesis and degradation . In biology, this compound is investigated for its role in plant metabolism and its potential as a prebiotic . In medicine, this compound and other fructans are explored for their health benefits, including immunomodulatory and antioxidant effects . Industrially, this compound is used in the production of functional foods and as a fat replacer .
Mechanism of Action
The mechanism of action of bifurcose involves the transfer of fructosyl units from sucrose to acceptor molecules, facilitated by fructosyltransferase enzymes . This process results in the formation of various fructan polymers, including this compound. The molecular targets and pathways involved include the enzymes responsible for fructan synthesis and degradation .
Comparison with Similar Compounds
Bifurcose is similar to other fructans such as inulin and levan, which are also composed of fructose units linked by glycosidic bonds . this compound is unique in its specific β(2→1)- and β(2→6)-linkages . Other similar compounds include kestose and neokestose, which are trisaccharides with different linkage patterns . The uniqueness of this compound lies in its specific structure and its role as a building block for higher-degree fructans .
Properties
CAS No. |
3568-31-8 |
|---|---|
Molecular Formula |
C24H42O21 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(7-40-23(6-29)19(37)14(32)10(3-27)43-23)20(38)15(33)11(44-24)4-39-22(5-28)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+/m1/s1 |
InChI Key |
MMYFQTWHKPSUDE-DLQNOBSRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COC3(C(C(C(O3)CO)O)O)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


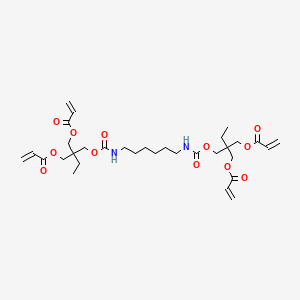
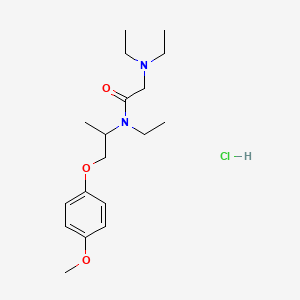
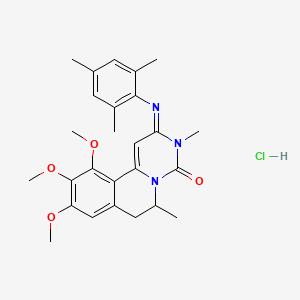
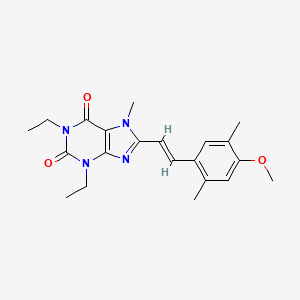
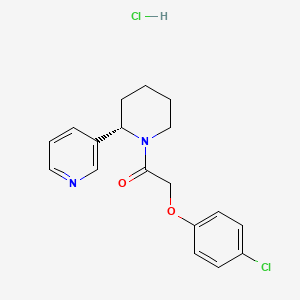
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
